Cas no 897445-50-0 (3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane)
![3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane structure](https://www.kuujia.com/scimg/cas/897445-50-0x500.png)
3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane Chemical and Physical Properties
Names and Identifiers
-
- 3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane
- 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid, 1-methyl-, 1,1-dimethylethyl ester
- tert-Butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- SB12755
- MFCD28501390
- SCHEMBL1256031
- P17480
- FOLFDQYCYNSXEU-UHFFFAOYSA-N
- AKOS030238395
- 897445-50-0
- XKB44550
- racemic-tert-butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- DB-096865
- CS-0051511
- AS-54087
-
- MDL: MFCD28501390
- Inchi: 1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-7-10(4,6-11)13-7/h7H,5-6H2,1-4H3
- InChI Key: FOLFDQYCYNSXEU-UHFFFAOYSA-N
- SMILES: C12(C)C(O1)CN(C(OC(C)(C)C)=O)C2
Computed Properties
- Exact Mass: 199.12084340g/mol
- Monoisotopic Mass: 199.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 42.1Ų
3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A301330-250mg |
tert-Butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate |
897445-50-0 | 98% | 250mg |
$130.0 | 2023-05-18 | |
Ambeed | A301330-1g |
tert-Butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate |
897445-50-0 | 98% | 1g |
$338.0 | 2023-05-18 | |
eNovation Chemicals LLC | D588821-1G |
3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane |
897445-50-0 | 97% | 1g |
$260 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08052-10G |
3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane |
897445-50-0 | 97% | 10g |
¥ 7,999.00 | 2023-04-13 | |
AN HUI ZE SHENG Technology Co., Ltd. | D031572-1g |
3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane |
897445-50-0 | 97% | 1g |
¥2401.00 | 2023-09-15 | |
Chemenu | CM541997-1g |
3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane |
897445-50-0 | 95%+ | 1g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122151-5g |
3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane |
897445-50-0 | 98% | 5g |
¥6280.00 | 2024-04-26 | |
abcr | AB511019-1g |
3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane; . |
897445-50-0 | 1g |
€708.20 | 2024-04-15 | ||
1PlusChem | 1P00ILD6-250mg |
3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane |
897445-50-0 | 95% | 250mg |
$294.00 | 2025-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08052-100.0mg |
3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane |
897445-50-0 | 97% | 100.0mg |
¥482.0000 | 2024-08-02 |
3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane Related Literature
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
Additional information on 3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane
Research Brief on 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane (CAS: 897445-50-0): Recent Advances and Applications
The compound 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane (CAS: 897445-50-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold, featuring a Boc-protected amine and an oxa-aza bridge, serves as a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel drug candidates. Recent studies have explored its utility in medicinal chemistry, focusing on its role as a building block for protease inhibitors, kinase modulators, and other biologically active compounds.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane as a key intermediate in the synthesis of selective PI3Kδ inhibitors, which are being investigated for their potential in treating inflammatory diseases and certain cancers. The researchers demonstrated that the bicyclic core structure enhances binding affinity and selectivity, owing to its rigid conformation and ability to mimic transition-state geometries in enzymatic reactions. The study also reported improved pharmacokinetic properties of the derived inhibitors, suggesting the scaffold's potential for optimizing drug-like characteristics.
In parallel, advancements in synthetic methodologies have been reported for this compound. A recent publication in Organic Letters described an efficient, scalable route to 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane using a photochemical cyclization strategy, achieving higher yields (78%) and reduced byproduct formation compared to traditional thermal methods. This development is particularly significant for industrial-scale production, addressing previous challenges in the compound's accessibility for large-scale drug discovery programs.
Structural-activity relationship (SAR) studies involving derivatives of this scaffold have revealed intriguing insights. For instance, modifications at the 1-methyl position have been shown to dramatically influence the compound's biological activity profile. A 2024 preprint on bioRxiv reported that fluorination at this position led to enhanced blood-brain barrier penetration, opening new possibilities for central nervous system (CNS) drug development. These findings align with growing interest in using constrained bicyclic systems to improve the physicochemical properties of CNS-targeted therapeutics.
The pharmaceutical industry has taken note of these developments, with several companies reportedly incorporating 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane into their discovery pipelines. Patent filings from 2023-2024 indicate its use in candidates targeting protein-protein interactions, particularly in oncology and neurodegenerative diseases. The scaffold's ability to provide three-dimensional diversity while maintaining favorable drug-like properties makes it particularly valuable in addressing challenging biological targets.
Looking forward, researchers anticipate expanded applications of this scaffold in fragment-based drug discovery and covalent inhibitor design. Its structural features offer unique opportunities for addressing shallow binding pockets and designing selective covalent modifiers. As synthetic accessibility improves and mechanistic understanding deepens, 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane is poised to play an increasingly important role in medicinal chemistry innovation, potentially contributing to breakthrough therapies in multiple disease areas.
897445-50-0 (3-boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane) Related Products
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
